- Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide Cleavage of the Transcription Inhibitor Triptolide, Angewandte Chemie, 2015, 54(6), 1859-1863
Cas no 216164-91-9 (1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-)
216164-91-9 structure
Product Name:1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-
N.o CAS:216164-91-9
MF:C20H26O6
MW:362.416846752167
CID:5599981
Update Time:2023-09-01
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-
- (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-Dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-1H-bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one
-
- Inchi: 1S/C20H26O6/c1-9(2)19-13(25-19)14-20(26-14)17(3)6-4-10-11(8-24-15(10)21)12(17)5-7-18(20,23)16(19)22/h9,12-14,16,22-23H,4-8H2,1-3H3/t12-,13-,14-,16-,17-,18+,19-,20+/m0/s1
- Chave InChI: KBWFZGDZHVRFJZ-GHQAUEFFSA-N
- SMILES: C[C@]12CCC3C(=O)OCC=3[C@]1([H])CC[C@]1([C@H](O)[C@@]3(C(C)C)O[C@H]3[C@@H]3O[C@@]231)O
Propriedades Experimentais
- Densidade: 1.43±0.1 g/cm3(Predicted)
- Ponto de ebulição: 582.9±50.0 °C(Predicted)
- pka: 13.66±0.70(Predicted)
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Método de produção
Método de produção 1
Condições de reacção
1.1R:BF3-Et2O, R:LiBH4, S:THF, 3 h, rt
1.2R:HCl, S:H2O, 10 min, rt
1.2R:HCl, S:H2O, 10 min, rt
Referência
Método de produção 2
Condições de reacção
1.1R:BF3-Et2O, R:LiBH4, S:THF, 3 h, rt
1.2R:HCl, S:H2O, 10 min, rt
1.2R:HCl, S:H2O, 10 min, rt
Referência
- Triptolide derivatives as potential multifunctional anti-Alzheimer agents: Synthesis and structure-activity relationship studies, Bioorganic & Medicinal Chemistry Letters, 2018, 28(4), 689-693
Método de produção 3
Condições de reacção
1.1R:Et3N, R:C5H5N, R:MeSO2Cl, R:O(C(=O)CF3)2, S:CH2Cl2, 0°C; 12 h, rt
2.1R:H2O, R:N2H4-H2O, S:MeOH, 10 min, rt
3.1R:Na2HPO4, R:mCPBA, S:Benzene, 96 h, rt
4.1R:BF3-Et2O, R:LiBH4, S:THF, 4 h, rt
4.2R:H2SO4, S:H2O
2.1R:H2O, R:N2H4-H2O, S:MeOH, 10 min, rt
3.1R:Na2HPO4, R:mCPBA, S:Benzene, 96 h, rt
4.1R:BF3-Et2O, R:LiBH4, S:THF, 4 h, rt
4.2R:H2SO4, S:H2O
Referência
- Semisynthesis of triptolide analogues: Effect of B-ring substituents on cytotoxic activities, Bioorganic & Medicinal Chemistry Letters, 2014, 24(24), 5671-5674
Método de produção 4
Condições de reacção
1.1R:LiBH4, R:BF3-Et2O, S:THF
Referência
- Synthesis of the analogs of triptolide: 7,8-deoxytriptolide, 7α,8α-epoxytriptolide and related ketones, Chinese Chemical Letters, 2005, 16(2), 205-208
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Raw materials
- Triptolide
- (3bS,5aR,6S,6aS,7aS,7bS,8aS,8bS)-6-(Acetyloxy)-3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a-hydroxy-8b-methyl-6a-(1-methylethyl)-1H-bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Preparation Products
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Literatura Relacionada
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
216164-91-9 (1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel